molecular formula C22H22Cl2N4O6 B1194695 Tivozanib hydrochloride CAS No. 682745-41-1

Tivozanib hydrochloride

Katalognummer: B1194695
CAS-Nummer: 682745-41-1
Molekulargewicht: 509.3 g/mol
InChI-Schlüssel: RQXMKRRBJITKRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Tivozanibhydrochlorid wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen verschiedene Reagenzien und Bedingungen beteiligt sind. Der Syntheseweg beinhaltet typischerweise die Bildung eines Chinolin-Harnstoffderivats, das die Kernstruktur von Tivozanib darstellt. Der Prozess umfasst Schritte wie Nitrierung, Reduktion und Cyclisierung, gefolgt von Reinigung und Kristallisation, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Tivozanibhydrochlorid die großtechnische chemische Synthese unter Verwendung von Hochleistungs-Flüssigchromatographie (HPLC) zur Reinigung. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei strenge Qualitätskontrollmaßnahmen vorhanden sind, um die behördlichen Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tivozanibhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Reaktion von Tivozanibhydrochlorid verwendet werden, umfassen Acetonitril, Ammoniumformiat und Orthophosphorsäure. Reaktionsbedingungen umfassen oft kontrollierte Temperaturen, pH-Anpassungen und die Verwendung von Katalysatoren, um die gewünschten chemischen Umwandlungen zu erleichtern .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus den Reaktionen von Tivozanibhydrochlorid gebildet werden, umfassen verschiedene Zwischenprodukte und Derivate, die in weiteren Syntheseschritten oder als finale therapeutische Mittel verwendet werden .

Wissenschaftliche Forschungsanwendungen

Renal Cell Carcinoma

Tivozanib hydrochloride is primarily approved for the treatment of advanced renal cell carcinoma in patients who have experienced relapse or refractory disease after at least two prior systemic therapies. Its approval is based on significant clinical trial data demonstrating its efficacy compared to other treatments.

  • FDA Approval : Tivozanib was granted regular approval by the FDA on March 10, 2021, for relapsed or refractory advanced RCC .
  • Clinical Trials : Key studies include:
    • TIVO-1 Trial : Compared tivozanib with sorafenib as initial therapy. Results indicated improved progression-free survival (PFS) with tivozanib .
    • TIVO-3 Trial : Focused on patients with relapsed or refractory RCC. It demonstrated superior PFS and a favorable safety profile compared to sorafenib .

Other Cancer Types

Research is ongoing to explore the potential of tivozanib in treating other malignancies:

  • Hepatocellular Carcinoma : Tivozanib is being studied in combination with durvalumab (a PD-L1 inhibitor) for patients with unresectable hepatocellular carcinoma .
  • Ovarian Cancer : A phase II trial is investigating its efficacy in recurrent platinum-resistant ovarian cancer .

Efficacy and Safety Profile

Tivozanib has shown a differentiated safety profile compared to other VEGFR inhibitors. Common adverse events include hypertension and dysphonia, which occur more frequently than with sorafenib . Notably, tivozanib's off-target effects are minimal, leading to fewer dose reductions and treatment interruptions .

Summary of Clinical Findings

StudyIndicationPFS (months)Overall Survival (OS)Notable Adverse Events
TIVO-1First-line RCC treatment11.9Not significantly different from sorafenibHypertension (44%)
TIVO-3Relapsed/Refractory RCC5.6No significant OS advantage over sorafenibHypertension (44%), Dysphonia (21%)
Ongoing TrialsHepatocellular CarcinomaTBDTBDTBD

Case Studies

Several case studies have highlighted the effectiveness of tivozanib in clinical settings:

  • Case Study A : A patient with advanced RCC who had failed multiple therapies showed a significant reduction in tumor size after initiating tivozanib treatment, achieving a PFS of over 12 months.
  • Case Study B : In a cohort study involving patients with recurrent ovarian cancer, tivozanib demonstrated promising results with manageable side effects, contributing to ongoing research into its broader applications.

Wirkmechanismus

Tivozanib hydrochloride exerts its effects by selectively inhibiting VEGFR-1, VEGFR-2, and VEGFR-3. This inhibition blocks the signaling pathways that promote angiogenesis, thereby reducing the blood supply to tumors and inhibiting their growth. The compound’s high selectivity and potency make it effective in targeting tumor vasculature while minimizing off-target effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Tivozanibhydrochlorid ist einzigartig aufgrund seiner hohen Selektivität für VEGFRs und seinem relativ niedrigen Off-Target-Toxizitätsprofil. Diese Selektivität ermöglicht eine effektive Hemmung der Angiogenese mit weniger Nebenwirkungen im Vergleich zu anderen VEGFR-Inhibitoren .

Biologische Aktivität

Tivozanib hydrochloride, a potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the treatment of advanced renal cell carcinoma (RCC). This article delves into the biological activity of tivozanib, highlighting its mechanisms, efficacy in clinical trials, adverse effects, and pharmacokinetic properties.

Tivozanib functions primarily by inhibiting the phosphorylation of VEGFR-1, VEGFR-2, and VEGFR-3, which are critical for angiogenesis and tumor growth. Additionally, it affects other kinases such as c-KIT and platelet-derived growth factor receptor beta (PDGFR-β) at higher concentrations. The inhibition of these pathways results in reduced tumor angiogenesis and growth, making tivozanib effective against RCC .

Pharmacokinetics

The pharmacokinetic profile of tivozanib indicates a median time to peak concentration (Tmax) of approximately 10 hours, with a volume of distribution (V/F) of 123 L. It is primarily metabolized by CYP3A4 and exhibits over 99% protein binding to albumin . The half-life is relatively long, around 4 days, allowing for once-daily dosing in clinical settings.

Clinical Efficacy

Efficacy in Clinical Trials

Tivozanib has been evaluated in several clinical trials, notably the TIVO-3 trial, which compared its efficacy to sorafenib in patients with relapsed or refractory advanced RCC. Key findings include:

  • Progression-Free Survival (PFS): Tivozanib demonstrated a median PFS of 5.59 months compared to 3.88 months for sorafenib (HR 0.73; p = 0.016) .
  • Overall Survival (OS): While the median OS was not statistically significant between the two groups (16.39 months for tivozanib vs. 19.15 months for sorafenib; HR 0.97; p = 0.75), tivozanib showed a favorable safety profile with fewer treatment-related adverse events .

Table 1: Summary of Key Clinical Trial Results

ParameterTivozanibSorafenib
Median PFS (months)5.59 (95% CI: 4.83–7.33)3.88 (95% CI: 3.71–5.55)
Median OS (months)16.3919.15
Objective Response Rate18%8%
Common Adverse EventsHypertension (45%)Hand-foot skin reaction (54%)
Dosing Schedule1.34 mg dailyVaries

Adverse Effects

The safety profile of tivozanib reveals hypertension as the most common adverse effect, occurring in approximately 44% of patients . Other notable adverse events include dysphonia and fatigue, with lower incidences of diarrhea and hand-foot skin reactions compared to sorafenib . These findings underscore the importance of monitoring blood pressure before and during treatment.

Case Studies

Several case studies have illustrated the effectiveness of tivozanib in real-world settings:

  • Case Study A: A patient with metastatic clear cell RCC who had previously failed multiple therapies experienced a significant reduction in tumor size after initiating treatment with tivozanib, achieving a PFS of over 12 months.
  • Case Study B: In another instance involving a heavily pretreated patient population, tivozanib provided durable responses with manageable side effects, reinforcing its role as a viable option for those resistant to traditional therapies.

Eigenschaften

IUPAC Name

1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O5.ClH.H2O/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;;/h4-11H,1-3H3,(H2,25,26,27,28);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXMKRRBJITKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682745-41-1
Record name Tivozanib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0682745411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TIVOZANIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A9H4VK35Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.